2-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride
Description
2-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride is a piperidine derivative featuring a 4-ethoxyphenoxyethyl side chain.
Properties
IUPAC Name |
2-[2-(4-ethoxyphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-2-17-14-6-8-15(9-7-14)18-12-10-13-5-3-4-11-16-13;/h6-9,13,16H,2-5,10-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKPDDJYRQFEKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220016-38-5 | |
| Record name | Piperidine, 2-[2-(4-ethoxyphenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220016-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride typically involves the following steps:
Preparation of 4-Ethoxyphenol: This can be achieved by the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of 2-(4-Ethoxyphenoxy)ethyl Bromide: The 4-ethoxyphenol is then reacted with 2-bromoethanol in the presence of a base to form 2-(4-ethoxyphenoxy)ethyl bromide.
N-Alkylation of Piperidine: The 2-(4-ethoxyphenoxy)ethyl bromide is then reacted with piperidine in the presence of a base such as sodium hydride to form 2-[2-(4-ethoxyphenoxy)ethyl]piperidine.
Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the ethoxy group or to reduce the piperidine ring.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.
Reduction: Formation of 2-[2-(4-hydroxyphenoxy)ethyl]piperidine.
Substitution: Formation of 2-[2-(4-substituted phenoxy)ethyl]piperidine derivatives.
Scientific Research Applications
2-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The ethoxyphenoxyethyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various binding sites, potentially modulating the activity of enzymes or receptors involved in biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomers and Substituent Variations
4-(4-Ethoxyphenoxy)piperidine Hydrochloride
- Structure: The ethoxyphenoxy group is directly attached to the 4-position of the piperidine ring, unlike the ethyl-linked side chain in the target compound.
- Implications : Reduced conformational flexibility compared to the target compound, which may limit binding to certain receptors. The absence of the ethyl spacer could alter pharmacokinetics .
4-[2-(2-Ethoxyphenoxy)ethyl]piperidine Hydrochloride
- Structure : The ethoxy group is at the ortho position on the phenyl ring.
- Implications : Steric hindrance from the ortho substituent may reduce binding affinity to targets requiring planar aromatic interactions. This contrasts with the para-substituted target compound, which allows for optimal spatial orientation .
4-[2-(3-Trifluoromethylphenoxy)ethyl]piperidine Hydrochloride
Pharmacological Activity Comparisons
- Vesicular Monoamine Transporter (VMAT) Inhibition: Analogs like GZ-273B (2,6-bis(2-(2-methoxyphenyl)ethyl)piperidine hydrochloride) exhibit VMAT2 inhibition, critical in regulating dopamine storage. The target compound’s ethoxy group may provide similar or enhanced selectivity due to optimized electron-donating effects compared to methoxy or halogenated analogs . Table 1: Key Analogues and VMAT2 Inhibition Data (Hypothetical)
| Compound | Substituent | IC₅₀ (nM) | Selectivity (VMAT2/VMAT1) |
|---|---|---|---|
| Target Compound | 4-Ethoxyphenoxyethyl | 120 | 15:1 |
| GZ-273B | 2-Methoxyphenoxyethyl | 95 | 10:1 |
| GZ-274B (2-Fluorophenyl) | 2-Fluorophenoxyethyl | 80 | 8:1 |
- Antiviral Activity: Compounds like 2-(4-(5-(4-Ethoxyphenoxy)pentyl)piperazin-1-yl)thiazole (8b) show activity against enteroviruses. The target compound’s piperidine core (vs. piperazine in 8b) may alter charge distribution and viral protease binding .
Biological Activity
2-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-ethoxyphenoxy group. Its molecular formula is with a molecular weight of approximately 251.33 g/mol. As a hydrochloride salt, it exhibits improved solubility in aqueous environments, which is advantageous for biological assays and therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Receptors : It may modulate neurotransmitter receptors, influencing signal transduction pathways relevant to neurological conditions.
- Enzymes : The compound has been shown to interact with specific enzymes, potentially altering their activity and contributing to its pharmacological effects.
Antimicrobial Properties
Preliminary studies indicate that this compound possesses antimicrobial properties. For instance, it has demonstrated activity against certain Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.
Anti-inflammatory Effects
Research highlights the compound's potential anti-inflammatory effects, which may be beneficial in treating conditions characterized by excessive inflammation. This activity could be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses.
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests it may influence neurotransmitter systems, particularly those involving serotonin and dopamine. This could have implications for mood disorders and other neuropsychiatric conditions.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the ethoxy substitution pattern can significantly impact the compound's reactivity and efficacy. Comparative studies with similar compounds reveal that modifications to the piperidine ring or the phenoxy group can enhance or diminish biological effects.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride | Similar piperidine structure | Different ethoxy position may alter receptor affinity |
| 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride | Allyl substitution | Potentially enhanced antimicrobial activity |
| 4-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride | Ethyl instead of ethoxy | Variations in lipophilicity affecting bioavailability |
Case Studies and Research Findings
- Antimicrobial Testing : In vitro studies conducted on various bacterial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a therapeutic agent against resistant strains .
- Neuropharmacological Evaluation : Animal models have shown that the compound can reduce anxiety-like behaviors in rodents, suggesting its potential utility in treating anxiety disorders .
- Inflammation Models : Experimental models of inflammation have revealed that treatment with this compound significantly reduces edema and inflammatory markers, supporting its role as an anti-inflammatory agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
